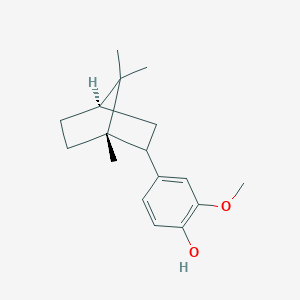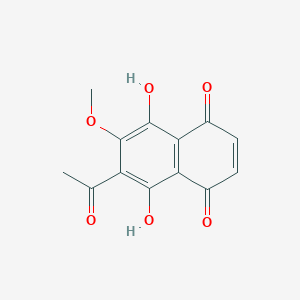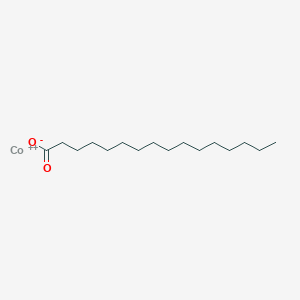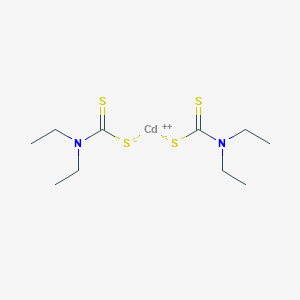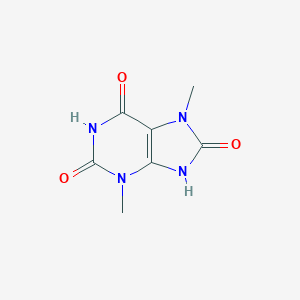
Acide 3,7-diméthylurique
Vue d'ensemble
Description
3,7-Dimethyluric acid is a purine derivative with the chemical formula C7H8N4O3. It is an oxopurine that is 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted by methyl groups at N-3 and N-7 . This compound is a dimethylated form of uric acid and has a pyrimidine ring fused to an imidazole ring .
Applications De Recherche Scientifique
3,7-Dimethyluric acid has several applications in scientific research:
Mécanisme D'action
Target of Action
3,7-Dimethyluric acid (3,7-DMU) is a purine derivative and a dimethylated uric acid . It primarily targets purines in the body . Purines are essential building blocks of DNA, RNA, and other cellular structures. They play a crucial role in energy transfer, protein synthesis, and cell division .
Mode of Action
The precise mechanism of action of 3,7-DMU remains incompletely understood . It is believed to contribute to the detoxification of dietary purines . This process involves the binding of 3,7-DMU to purines, preventing their metabolism and reducing their toxicity .
Biochemical Pathways
3,7-DMU is involved in the purine nucleotide cycle . It originates from the metabolism of methylxanthines, such as caffeine, theophylline, and theobromine . The compound is metabolized by p-450 enzymes to form 3,7-dihydroxypurine and 3,7-dimethylxanthine . These metabolites further participate in various biochemical pathways, influencing the overall purine metabolism.
Pharmacokinetics
It is known that 3,7-dmu is a primary metabolite of theobromine (tb; 3,7-dimethylxanthine) . The transformation of theobromine to 3,7-DMU has been investigated in rat liver microsomal incubations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,7-DMU and their impact on its bioavailability.
Result of Action
The primary result of 3,7-DMU’s action is the detoxification of dietary purines . By binding to purines and preventing their metabolism, 3,7-DMU reduces their toxicity . This can potentially help in maintaining the balance of purine levels in the body, thereby contributing to overall health.
Action Environment
The action of 3,7-DMU can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as p-450 enzymes, is crucial for the metabolism of 3,7-DMU . Additionally, the compound’s action can be affected by the concentration of dietary purines and other related compounds
Analyse Biochimique
Biochemical Properties
3,7-Dimethyluric acid participates in several biochemical reactions, primarily involving its role as a metabolite in the purine nucleotide cycle . It interacts with various enzymes, including xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. This interaction is crucial for the detoxification of purines derived from the diet . Additionally, 3,7-Dimethyluric acid has been shown to interact with proteins involved in redox reactions, contributing to its antioxidant properties .
Cellular Effects
3,7-Dimethyluric acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, such as reactive oxygen species (ROS), thereby affecting oxidative stress responses . Furthermore, 3,7-Dimethyluric acid can alter gene expression patterns related to inflammation and immune responses, highlighting its potential role in modulating cellular functions .
Molecular Mechanism
At the molecular level, 3,7-Dimethyluric acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, influencing their activity. For instance, its interaction with xanthine oxidase leads to the inhibition of this enzyme, reducing the production of uric acid . Additionally, 3,7-Dimethyluric acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7-Dimethyluric acid have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that 3,7-Dimethyluric acid can have sustained effects on cellular function, particularly in modulating oxidative stress and inflammatory responses .
Dosage Effects in Animal Models
The effects of 3,7-Dimethyluric acid vary with different dosages in animal models. At low to moderate doses, it has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, 3,7-Dimethyluric acid can exhibit toxic effects, including potential damage to liver and kidney tissues . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3,7-Dimethyluric acid is involved in several metabolic pathways, primarily related to the metabolism of purines . It is produced from the metabolism of xanthine compounds and further metabolized by enzymes such as xanthine oxidase. This compound can influence metabolic flux and metabolite levels, particularly in pathways related to purine metabolism .
Transport and Distribution
Within cells and tissues, 3,7-Dimethyluric acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 3,7-Dimethyluric acid can affect its activity and function, particularly in tissues with high metabolic activity .
Subcellular Localization
The subcellular localization of 3,7-Dimethyluric acid is influenced by targeting signals and post-translational modifications. It is often found in cellular compartments involved in redox reactions, such as mitochondria and peroxisomes . This localization is crucial for its role in modulating oxidative stress and other cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,7-Dimethyluric acid can be synthesized through the transformation of theobromine (3,7-dimethylxanthine) in rat liver microsomal incubations . The process involves the methylation of uric acid at the N-3 and N-7 positions.
Industrial Production Methods: While specific industrial production methods for 3,7-Dimethyluric acid are not extensively documented, the compound can be produced through chemical synthesis involving the methylation of uric acid derivatives. The reaction conditions typically require controlled environments to ensure the correct substitution at the desired positions.
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Dimethyluric acid undergoes various chemical reactions, including oxidation and electrochemical reactions. Electrochemical oxidation of 3,7-Dimethyluric acid gives two voltammetric oxidation peaks at a pyrolytic graphite electrode in aqueous solution .
Common Reagents and Conditions:
Oxidation: Electrochemical oxidation using pyrolytic graphite electrodes.
Reduction and Substitution: Specific conditions for reduction and substitution reactions are less documented but would typically involve standard reagents used in purine chemistry.
Major Products Formed: The major products formed from the oxidation of 3,7-Dimethyluric acid include various oxidized derivatives, which can be analyzed using voltammetric techniques .
Comparaison Avec Des Composés Similaires
Theobromine (3,7-Dimethylxanthine): A precursor to 3,7-Dimethyluric acid in metabolic pathways.
Caffeine (1,3,7-Trimethylxanthine): Another methylxanthine with similar metabolic pathways.
Theophylline (1,3-Dimethylxanthine): Shares structural similarities and metabolic pathways with 3,7-Dimethyluric acid.
Uniqueness: 3,7-Dimethyluric acid is unique due to its specific methylation pattern at the N-3 and N-7 positions, which distinguishes it from other methylxanthines. This unique structure influences its chemical behavior and metabolic pathways, making it a valuable compound for studying the metabolism of purines and methylxanthines .
Propriétés
IUPAC Name |
3,7-dimethyl-9H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLZLHKHNBLLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156769 | |
| Record name | 3,7-Dimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,7-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13087-49-5 | |
| Record name | 3,7-Dimethyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13087-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIMETHYLURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR195N9E9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,7-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



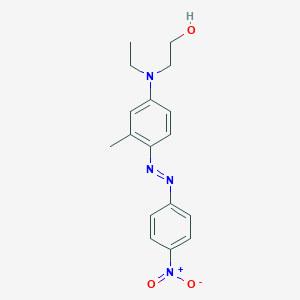
![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)


